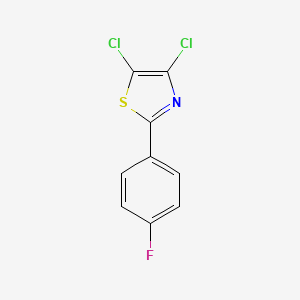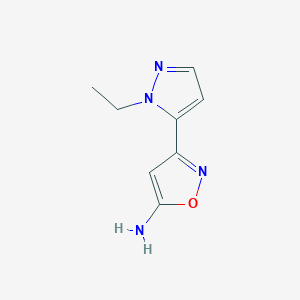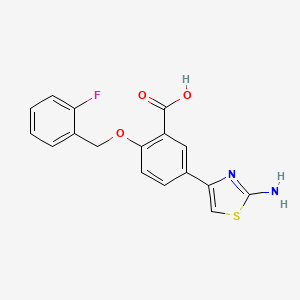
5-(2-Aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-アミノチアゾール-4-イル)-2-((2-フルオロベンジル)オキシ)安息香酸は、チアゾール環、安息香酸部分、およびフルオロベンジルエーテル基を特徴とする合成有機化合物です。 このような構造を持つ化合物は、しばしば、薬化学における潜在的な生物活性と用途について研究されています。
2. 製法
合成経路と反応条件
5-(2-アミノチアゾール-4-イル)-2-((2-フルオロベンジル)オキシ)安息香酸の合成は、通常、複数段階の有機反応を伴います。 一般的な合成経路には次のようなものがあります。
チアゾール環の形成: ハロゲン化チアゾールなどの適切な前駆体から出発し、環化反応によってチアゾール環を構築することができます。
アミノ基の導入: アミノ基は、求核置換反応またはニトロ基の還元によって導入することができます。
安息香酸部分の形成: 安息香酸構造は、エステル化に続いて加水分解によって合成または導入することができます。
エーテル形成: フルオロベンジルエーテル基は、適切なフルオロベンジルハライドとフェノール性中間体を用いた求核置換反応によって導入することができます。
工業生産方法
工業生産方法は、収率、純度、および費用対効果を最適化して、実験室合成を拡大します。 これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にチアゾール環または安息香酸部分で酸化反応を起こす可能性があります。
還元: 還元反応は、ニトロ基(存在する場合)またはその他の還元可能な官能基を標的にすることができます。
置換: 求核または求電子置換反応は、チアゾール環またはベンジルエーテル基を修飾することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化化合物、アミンまたはチオールなどの求核剤。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性がありますが、還元によってアミンまたはアルコールが生成される可能性があります。
4. 科学研究への応用
化学
誘導体の合成: この化合物は、潜在的な生物活性を有するさまざまな誘導体を合成するための前駆体として役立ちます。
生物学
生物活性研究: 抗菌活性、抗真菌活性、または抗癌活性の調査。
医学
創薬: 新しい医薬品の開発におけるリード化合物としての可能性。
産業
材料科学: 特定の特性を持つ新素材開発の可能性。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a halogenated thiazole, the thiazole ring can be constructed through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.
Formation of the Benzoic Acid Moiety: The benzoic acid structure can be synthesized or introduced through esterification followed by hydrolysis.
Ether Formation: The fluorobenzyl ether group can be introduced through nucleophilic substitution reactions involving a suitable fluorobenzyl halide and a phenolic intermediate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzoic acid moiety.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole ring or the benzyl ether group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigations into its antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用機序
作用機序は、特定の生物学的標的によって異なります。 たとえば、化合物が抗菌活性を示す場合、細菌酵素を阻害したり、細胞膜を破壊したりする可能性があります。 分子標的には、酵素、受容体、または核酸が含まれ、関与する経路には、シグナル伝達経路または代謝経路が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
5-(2-アミノチアゾール-4-イル)-2-ヒドロキシ安息香酸: フルオロベンジルエーテル基がありません。
5-(2-アミノチアゾール-4-イル)-2-メトキシ安息香酸: フルオロベンジルエーテルではなくメトキシ基を含んでいます。
独自性
5-(2-アミノチアゾール-4-イル)-2-((2-フルオロベンジル)オキシ)安息香酸におけるフルオロベンジルエーテル基の存在は、脂溶性の上昇や生物学的標的との特異的な相互作用など、独自の特性を付与し、類似の化合物とは異なるものになる可能性があります。
類似化合物との比較
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Lacks the fluorobenzyl ether group.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Contains a methoxy group instead of a fluorobenzyl ether.
Uniqueness
The presence of the fluorobenzyl ether group in 5-(2-Aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoic acid might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
特性
分子式 |
C17H13FN2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
5-(2-amino-1,3-thiazol-4-yl)-2-[(2-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C17H13FN2O3S/c18-13-4-2-1-3-11(13)8-23-15-6-5-10(7-12(15)16(21)22)14-9-24-17(19)20-14/h1-7,9H,8H2,(H2,19,20)(H,21,22) |
InChIキー |
ZKRLUUPVBPNIEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



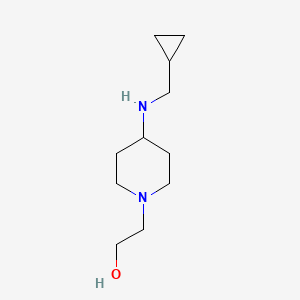




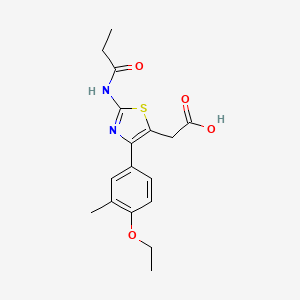
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)

